molecular formula C26H40O5 B13406708 2-Methyl Simvastatin (Mixture Of Diasteroisomers)

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

Cat. No.: B13406708
M. Wt: 432.6 g/mol
InChI Key: NJRLXFRIDIFWPB-ZURORQQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, resulting in a mixture of diastereomers. It is primarily used in scientific research to study its effects on lipid metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of the simvastatin molecule and the introduction of chiral centers. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the formation of the desired diastereomers.

Industrial Production Methods: Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for fermentation, followed by chemical synthesis steps to introduce the methyl group and chiral centers. The final product is purified using chromatographic techniques to obtain a mixture of diastereomers.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl Simvastatin. These derivatives are studied for their potential biological activities and therapeutic applications.

Scientific Research Applications

2-Methyl Simvastatin is widely used in scientific research due to its potential therapeutic benefits. Some of its applications include:

    Chemistry: Studying the compound’s reactivity and stability under different conditions.

    Biology: Investigating its effects on lipid metabolism and cholesterol biosynthesis.

    Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.

    Industry: Developing new formulations and delivery methods for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl Simvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

    Simvastatin: The parent compound, widely used as a lipid-lowering agent.

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Lovastatin: A naturally occurring statin with a similar structure but different therapeutic profile.

Uniqueness: 2-Methyl Simvastatin is unique due to the presence of multiple chiral centers, resulting in a mixture of diastereomers. This structural complexity allows for the study of different stereoisomers and their individual biological activities, providing valuable insights into the compound’s therapeutic potential.

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1

InChI Key

NJRLXFRIDIFWPB-ZURORQQOSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.